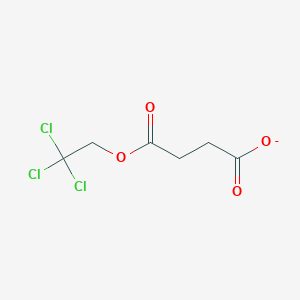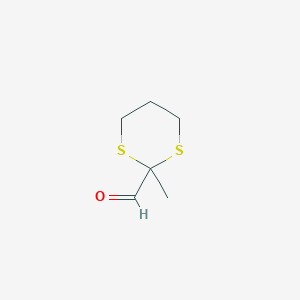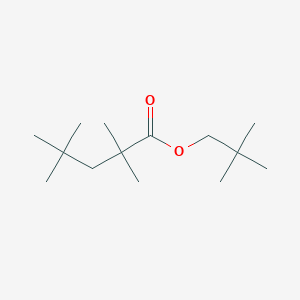
2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate is an organic compound with the molecular formula C14H28O2. It is known for its unique structure, which includes multiple methyl groups, making it a highly branched ester. This compound is used in various industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate typically involves esterification reactions. One common method is the reaction between 2,2,4,4-tetramethylpentanoic acid and 2,2-dimethylpropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2,2,4,4-tetramethylpentanoic acid and 2,2-dimethylpropanol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2,2,4,4-tetramethylpentanoic acid and 2,2-dimethylpropanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a plasticizer in the production of polymers and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethylpentanoic acid: The parent acid of the ester.
2,2-Dimethylpropanol: The alcohol component used in the synthesis of the ester.
2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar branched structure.
Uniqueness
2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
5340-27-2 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2,2-dimethylpropyl 2,2,4,4-tetramethylpentanoate |
InChI |
InChI=1S/C14H28O2/c1-12(2,3)9-14(7,8)11(15)16-10-13(4,5)6/h9-10H2,1-8H3 |
InChI-Schlüssel |
UQTPQZDQOHOXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C(=O)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
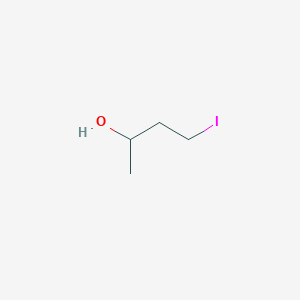
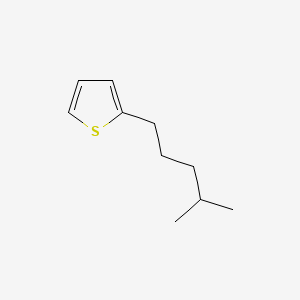
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
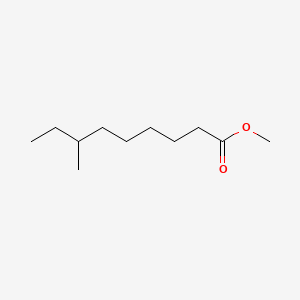
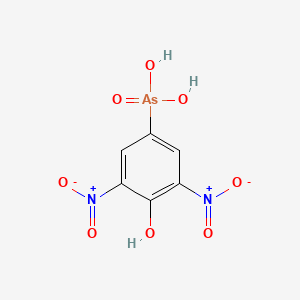




![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
